molecular formula C16H23FN2O3S B2873397 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2309571-51-3

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2873397
CAS RN: 2309571-51-3
M. Wt: 342.43
InChI Key: LXLCFOCVEXLEJX-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the diazepane family and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

A notable application of compounds similar to 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is in the synthesis of diazepane or diazocane systems, employing a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution (SN2 reaction) (Banfi et al., 2007). This methodology allows for the efficient construction of complex structures, demonstrating the compound's utility in facilitating convergent multicomponent syntheses.

Electrophilic Fluorination

The compound's framework is instrumental in electrophilic fluorination reactions, as evidenced by research on similar diazepane structures. For example, the development of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as user-friendly, site-selective electrophilic fluorinating agents showcases the potential of such structures in the selective introduction of fluorine atoms into organic molecules (Banks et al., 1996).

Proton Exchange Membranes

Compounds bearing the sulfonyl and tetrahydrofuran units, similar to the queried compound, find application in the development of new materials, such as sulfonated polytriazoles for proton exchange membranes (Singh et al., 2014). These materials are critical for fuel-cell applications, highlighting the role of such compounds in advancing renewable energy technologies.

Fluorination and Regioselectivity

The regioselectivity in fluorination reactions involving structures related to 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is of significant interest. Research into the fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type reagents provides insights into how the structural elements of such compounds influence the yield and regioselectivity of fluorinated products (Zupan et al., 1996).

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-13-11-14(17)3-4-16(13)23(20,21)19-7-2-6-18(8-9-19)15-5-10-22-12-15/h3-4,11,15H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLCFOCVEXLEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

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